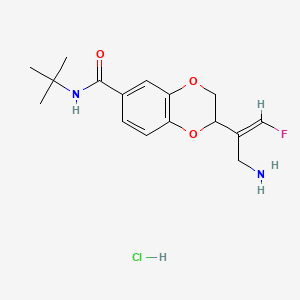

SSAO/VAP-1 inhibitor 1

Description

Biological Context and Dual Functions of SSAO/VAP-1

The dual nature of SSAO/VAP-1 as both an enzyme and an adhesion molecule underscores its complex role in the body. frontiersin.orgahajournals.org These two functions are intricately linked and contribute to processes such as leukocyte trafficking and inflammation. frontiersin.orgpatsnap.com

Enzymatic Activity: Oxidative Deamination and Metabolite Production

As an enzyme, SSAO/VAP-1 catalyzes the oxidative deamination of primary amines. researchgate.netahajournals.org This reaction is a key aspect of its biological function and a central focus for the development of inhibitors.

SSAO/VAP-1 exhibits specificity for certain primary amines as substrates. Endogenous substrates, meaning those naturally found in the body, include methylamine (B109427) and aminoacetone. eur.nlnih.govdiva-portal.org Methylamine can be produced from the breakdown of substances like epinephrine, creatine, and choline, while aminoacetone is a product of glycine (B1666218) and threonine metabolism. arvojournals.orgnih.goviupac.org The enzyme can also act on exogenous primary amines, which are introduced from outside the body. eur.nl

Table 1: Endogenous Substrates of SSAO/VAP-1

| Substrate | Metabolic Origin |

| Methylamine | Epinephrine, Adrenaline, Creatine, Creatinine, Sarcosine, Choline nih.gov |

| Aminoacetone | Glycine, Threonine arvojournals.orgnih.gov |

The enzymatic reaction catalyzed by SSAO/VAP-1 results in the production of several key metabolites: an aldehyde, hydrogen peroxide (H₂O₂), and ammonia (B1221849) (NH₃). researchgate.netahajournals.orgeur.nl Specifically, the deamination of methylamine produces formaldehyde (B43269), and the deamination of aminoacetone yields methylglyoxal. nih.govdiva-portal.orgmdpi.com These products, particularly the aldehydes and hydrogen peroxide, are highly reactive and can have significant biological effects. ahajournals.orgiupac.org For instance, hydrogen peroxide is a known signaling molecule. eur.nlashpublications.org

Table 2: Products of SSAO/VAP-1 Catalyzed Reactions

| Substrate | Aldehyde Product | Other Products |

| Primary Amine (general) | Corresponding Aldehyde | Hydrogen Peroxide, Ammonia ahajournals.org |

| Methylamine | Formaldehyde | Hydrogen Peroxide, Ammonia nih.govdiva-portal.org |

| Aminoacetone | Methylglyoxal | Hydrogen Peroxide, Ammonia nih.govdiva-portal.org |

Adhesive Function: Regulation of Leukocyte Adhesion and Transmigration

In addition to its enzymatic role, SSAO/VAP-1 functions as an adhesion molecule on the surface of endothelial cells, playing a crucial part in the movement of white blood cells (leukocytes) from the bloodstream into tissues. scbt.comaai.org This process is fundamental to the inflammatory response.

The movement of leukocytes out of blood vessels, known as the extravasation cascade, is a multi-step process involving tethering, rolling, firm adhesion, and transmigration. ashpublications.orgashpublications.org SSAO/VAP-1 is involved in regulating these steps. nih.gov Its enzymatic activity contributes to this process, as the products of the reaction can induce the expression of other adhesion molecules, such as P-selectin and E-selectin, on the endothelial surface. hogrefe.comashpublications.org This, in turn, enhances the ability of leukocytes to bind to the vessel wall. ashpublications.org The inhibition of VAP-1's enzymatic activity has been shown to reduce leukocyte transmigration. aai.orgashpublications.orgnih.gov

SSAO/VAP-1 on endothelial cells interacts with specific counter-receptors on the surface of leukocytes to facilitate their adhesion. researchgate.net Among these counter-receptors are Sialic acid-binding immunoglobulin-like lectins (Siglecs), particularly Siglec-9 and Siglec-10. hogrefe.comresearchgate.netresearchgate.net Siglec-9 is found on granulocytes (a type of white blood cell), and its interaction with VAP-1 is partially dependent on the enzyme's catalytic activity. nih.govashpublications.org Siglec-10, present on B cells and monocytes, also serves as a ligand for VAP-1 and, interestingly, can act as a substrate for its enzymatic activity. researchgate.netashpublications.org These interactions are crucial for the targeted recruitment of different leukocyte subtypes to sites of inflammation.

Cellular and Tissue Distribution of SSAO/VAP-1

SSAO/VAP-1 is widely distributed in mammalian tissues, with notable expression in the vascular system. mdpi.comnih.gov Its presence is prominent in several cell types, where its function can differ. frontiersin.orgfrontiersin.org

SSAO/VAP-1 is significantly expressed on the surface of endothelial cells, particularly in high endothelial venules of peripheral lymph nodes and in the microvessels of the brain. nih.govahajournals.org It is also found in continuous, fenestrated, and sinusoidal vascular endothelial cells. hogrefe.com This strategic location allows it to play a crucial role in the movement of leukocytes from the bloodstream into tissues, a key process in inflammation. nih.govnih.gov Under normal conditions, SSAO/VAP-1 is stored within intracellular vesicles in endothelial cells. hogrefe.com However, upon receiving inflammatory signals, it is rapidly moved to the cell surface to interact with leukocytes. hogrefe.comnih.gov The expression of SSAO/VAP-1 on endothelial cells gives it both adhesive and enzymatic capabilities. frontiersin.orgfrontiersin.org

Beyond the endothelium, SSAO/VAP-1 is abundantly found in adipocytes (fat cells) and vascular smooth muscle cells. frontiersin.orgahajournals.org In adipocytes, SSAO/VAP-1 is involved in glucose metabolism, where it can stimulate glucose uptake. frontiersin.orgashpublications.org Its expression is significantly higher in differentiated adipocytes compared to their precursors. frontiersin.org

Vascular smooth muscle cells, a major component of the aorta's middle layer, also show strong SSAO/VAP-1 expression. ahajournals.org In these cells, SSAO/VAP-1 primarily exhibits its enzymatic activity, breaking down primary amines, but it does not participate in binding lymphocytes. frontiersin.orgfrontiersin.org Additionally, SSAO/VAP-1 has been identified in pericytes, which are cells that wrap around small blood vessels, and in follicular dendritic cells within lymph nodes. hogrefe.comashpublications.org

| Cell Type/Tissue | Key Functions of SSAO/VAP-1 | References |

|---|---|---|

| Endothelial Cells | Leukocyte adhesion and transmigration, enzymatic activity. | frontiersin.org, frontiersin.org |

| Adipocytes | Glucose uptake, adipogenesis regulation. | frontiersin.org, ashpublications.org |

| Smooth Muscle Cells | Enzymatic deamination of primary amines. | frontiersin.org, frontiersin.org |

| Pericytes | Leukocyte extravasation. | hogrefe.com |

In addition to its membrane-bound form, SSAO/VAP-1 exists in a soluble form (sVAP-1) that circulates in the blood. mdpi.com This soluble version is created when matrix metalloproteinases (MMPs), a type of enzyme, cleave the membrane-bound form from the cell surface. frontiersin.orgfrontiersin.org While both forms share significant sequence homology and enzymatic properties, the membrane-bound version is believed to be more active. frontiersin.org

Under normal physiological conditions, sVAP-1 is thought to be primarily derived from endothelial cells, with some contribution from adipocytes and smooth muscle cells. frontiersin.org However, in pathological states, the release of sVAP-1 from these cells, particularly adipocytes, can increase. mdpi.com Elevated levels of sVAP-1 in the blood are associated with various chronic diseases. frontiersin.org

Rationale for SSAO/VAP-1 Inhibition in Disease Pathogenesis

The dual function of SSAO/VAP-1 as both an adhesion molecule and an enzyme makes its inhibition a compelling therapeutic strategy for diseases where inflammation and oxidative stress are key drivers. doaj.org

Contribution of SSAO/VAP-1 Activity to Inflammatory Processes

SSAO/VAP-1 is a key player in the inflammatory cascade, primarily by facilitating the migration of leukocytes, such as neutrophils and lymphocytes, from the blood into inflamed tissues. mdpi.comnih.gov This process, known as leukocyte extravasation, is a hallmark of inflammation. nih.gov

The enzymatic activity of SSAO/VAP-1 is directly involved in the initial steps of leukocyte adhesion, including their rolling and tethering to the endothelial surface. mdpi.comnih.gov Furthermore, the products of its enzymatic reaction, particularly hydrogen peroxide (H₂O₂), can amplify the inflammatory response by inducing the expression of other adhesion molecules on endothelial cells, such as E-selectin, P-selectin, ICAM-1, and VCAM-1. frontiersin.org This creates a positive feedback loop that enhances the recruitment of more immune cells to the site of inflammation. frontiersin.org SSAO/VAP-1 interacts with specific receptors on leukocytes, including Siglec-9 on neutrophils and monocytes, and Siglec-10 on B cells and monocytes, to facilitate their binding. frontiersin.orghogrefe.com

| Adhesion Molecule/Cytokine | Induced by SSAO/VAP-1 Activity | References |

|---|---|---|

| E-selectin | Yes | frontiersin.org |

| P-selectin | Yes | frontiersin.org |

| ICAM-1 | Yes | frontiersin.org |

| VCAM-1 | Yes | frontiersin.org |

| Interleukin-6 (IL-6) | Yes | frontiersin.org |

| Interleukin-8 (IL-8) | Yes | frontiersin.org |

Involvement in Oxidative Stress and Tissue Damage

The enzymatic function of SSAO/VAP-1 involves the oxidative deamination of primary amines, a chemical reaction that produces several byproducts, including hydrogen peroxide (H₂O₂), formaldehyde, methylglyoxal, and ammonia. frontiersin.orghogrefe.com These byproducts are highly reactive and can contribute significantly to oxidative stress and subsequent tissue damage. frontiersin.org

Hydrogen peroxide, a well-known reactive oxygen species (ROS), can directly damage vascular endothelial cells. frontiersin.org It can also contribute to the formation of advanced glycation end products (AGEs), which are implicated in the hardening of arteries (atherosclerosis) and complications of diabetes. frontiersin.org The enzymatic activity of membrane-bound SSAO/VAP-1 can directly harm endothelial cells and increase mediators of oxidative stress. frontiersin.org Studies have shown a direct link between SSAO/VAP-1 expression and increased cell damage under conditions of oxygen and glucose deprivation, mimicking ischemic events like stroke. karger.comresearchgate.net

Inhibiting the enzymatic activity of SSAO/VAP-1 can therefore reduce the production of these toxic metabolites, thereby minimizing endothelial injury, oxidative stress, and the formation of AGEs. frontiersin.org This highlights the therapeutic potential of SSAO/VAP-1 inhibitors in mitigating tissue damage in a range of inflammatory and vascular diseases. ashpublications.org

Link to Immune Cell Trafficking in Pathological Conditions

The involvement of SSAO/VAP-1 in immune cell trafficking is a cornerstone of its pathological significance. During inflammation, the expression of VAP-1 on endothelial cells is upregulated. frontiersin.org This increased expression enhances the adhesion and subsequent transmigration of leukocytes, such as neutrophils and lymphocytes, from the bloodstream into the inflamed tissues. frontiersin.orgaai.org This process is fundamental to the body's immune response, but its dysregulation can lead to chronic and debilitating inflammatory conditions.

The enzymatic activity of VAP-1 is intrinsically linked to its role in leukocyte migration. The products of its catalytic reaction, particularly hydrogen peroxide, can promote the expression of other adhesion molecules on endothelial cells, thereby creating a pro-inflammatory environment that facilitates further immune cell recruitment. frontiersin.org Research has demonstrated that inhibiting the enzymatic function of VAP-1 can significantly impair neutrophil migration. frontiersin.org This highlights the dual mechanism by which VAP-1 contributes to inflammation: through direct cell adhesion and through the enzymatic generation of inflammatory mediators.

The role of SSAO/VAP-1 in immune cell trafficking has been implicated in a range of pathological conditions, including:

Atherosclerosis: A chronic inflammatory disease of the arteries where leukocyte infiltration into the vessel wall is a key event. frontiersin.org

Inflammatory Liver Diseases: Conditions such as non-alcoholic steatohepatitis (NASH) where the recruitment of immune cells to the liver contributes to tissue damage and fibrosis. frontiersin.org

Diabetes: Complications of diabetes, including vascular issues, are associated with elevated levels and activity of SSAO/VAP-1. frontiersin.org

Cancer: VAP-1 has been implicated in facilitating tumor-associated inflammation and the recruitment of myeloid cells to the tumor microenvironment. aai.org

Overview of Academic Research on SSAO/VAP-1 Inhibitors

The recognition of SSAO/VAP-1 as a key player in inflammatory diseases has spurred significant academic and pharmaceutical research into the development of its inhibitors. These inhibitors aim to modulate the inflammatory response by targeting the enzymatic activity of VAP-1, thereby reducing leukocyte migration and the production of harmful reactive oxygen species. medchemexpress.com

Research has explored various classes of VAP-1 inhibitors, including small molecules and monoclonal antibodies. medchemexpress.com Preclinical studies in various animal models of inflammatory diseases have demonstrated the therapeutic potential of these inhibitors. For instance, VAP-1 inhibitors have been shown to reduce inflammation and tissue damage in models of lung inflammation, intracerebral hemorrhage, and myocardial infarction. frontiersin.org

One area of focus has been the development of selective inhibitors that target VAP-1 without affecting other related amine oxidases, such as monoamine oxidases (MAO-A and MAO-B), to minimize potential side effects. nih.gov

SSAO/VAP-1 Inhibitor 1

A specific compound of interest in this field is "this compound". This small molecule is a potent inhibitor of SSAO/VAP-1 and is noted for its potential in the research of inflammation and diabetes-related diseases. medchemexpress.com Information from patent literature identifies this compound as E3 from patent WO2021102774A1. medchemexpress.com

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₆H₂₂ClFN₂O₃ |

| Molecular Weight | 344.81 g/mol |

| CAS Number | 2647975-06-0 |

| Mechanism of Action | Potent inhibitor of SSAO/VAP-1. It is suggested to influence glucose transport by promoting the transfer of GLUT4 to the cell membrane in adipocytes and to mediate leukocyte adhesion and exudation in endothelial cells. medchemexpress.com |

This data is based on information from PubChem and MedchemExpress. medchemexpress.comnih.gov

The development of specific and potent inhibitors like this compound represents a promising avenue for therapeutic intervention in a host of inflammatory and metabolic disorders. Further research and clinical evaluation are anticipated to fully elucidate its therapeutic potential.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H22ClFN2O3 |

|---|---|

Molecular Weight |

344.81 g/mol |

IUPAC Name |

2-[(E)-3-amino-1-fluoroprop-1-en-2-yl]-N-tert-butyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride |

InChI |

InChI=1S/C16H21FN2O3.ClH/c1-16(2,3)19-15(20)10-4-5-12-13(6-10)21-9-14(22-12)11(7-17)8-18;/h4-7,14H,8-9,18H2,1-3H3,(H,19,20);1H/b11-7+; |

InChI Key |

HHWSXSSYAXVJRQ-RVDQCCQOSA-N |

Isomeric SMILES |

CC(C)(C)NC(=O)C1=CC2=C(C=C1)OC(CO2)/C(=C/F)/CN.Cl |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC2=C(C=C1)OC(CO2)C(=CF)CN.Cl |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Ssao/vap 1 Inhibitor 1 Action

Target Engagement and Specificity

The efficacy of an SSAO/VAP-1 inhibitor is defined by its ability to specifically bind to and block the active site of the enzyme, its mode of inhibition, and its selectivity over other related enzymes.

Mode of Inhibition (e.g., Irreversible, Reversible)

SSAO/VAP-1 inhibitors can be broadly categorized into two main types based on their mode of interaction with the enzyme: irreversible and reversible.

Irreversible inhibitors , such as the potent and selective compounds PXS-4681A and TT-01025-CL, form a stable, covalent bond with the enzyme, leading to its permanent inactivation. nih.govmedchemexpress.comresearchgate.netnih.govfrontiersin.orgresearchgate.net This mechanism-based inhibition often results in a prolonged duration of action that outlasts the presence of the inhibitor in the bloodstream. nih.govresearchgate.netnih.gov

Reversible inhibitors , on the other hand, bind to the enzyme through non-covalent interactions, and their inhibitory effect can be reversed upon dissociation of the inhibitor from the enzyme.

Enzyme Kinetic Studies of SSAO/VAP-1 Inhibitor 1

Enzyme kinetic studies are crucial for quantifying the potency and mechanism of an inhibitor. For irreversible inhibitors like PXS-4681A, key parameters include the inhibition constant (Ki) and the rate of inactivation (kinact). PXS-4681A has been shown to irreversibly inhibit SSAO/VAP-1 with an apparent Ki of 37 nM and a kinact of 0.26 min-1, with no detectable turnover in vitro. nih.govresearchgate.net

The half-maximal inhibitory concentration (IC50) is another common measure of inhibitor potency. For PXS-4681A, the IC50 values for SSAO/VAP-1 inhibition have been determined across various species, demonstrating high potency.

| Compound | Parameter | Value | Species |

|---|---|---|---|

| PXS-4681A | Ki (apparent) | 37 nM | - |

| kinact | 0.26 min-1 | - | |

| IC50 | 3 nM | Human | |

| 3 nM | Rat | ||

| 2 nM | Mouse | ||

| 9 nM | Rabbit |

Clinical studies with another irreversible inhibitor, TT-01025-CL, have demonstrated a rapid and persistent inhibition of plasma SSAO activity, with over 90% inhibition observed shortly after administration and maintained for an extended period. nih.govresearchgate.netnih.gov

Selectivity Profile Against Related Amine Oxidases (e.g., MAO-A, MAO-B)

A critical attribute of a therapeutic SSAO/VAP-1 inhibitor is its selectivity for the target enzyme over other amine oxidases, such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). These enzymes play vital roles in the metabolism of neurotransmitters, and their inhibition can lead to undesirable side effects. mdpi.com

Both PXS-4681A and TT-01025-CL have been reported to be highly selective for SSAO/VAP-1 over other related amine oxidases. nih.govnih.govfrontiersin.org This high degree of selectivity is crucial for a favorable safety profile. While specific quantitative selectivity ratios are not always publicly available, preclinical and clinical studies emphasize this high selectivity as a key feature. For instance, in assays to determine SSAO-specific activity, a potent and selective MAO-A and MAO-B inhibitor, pargyline, is often used to block the activity of these enzymes without affecting SSAO activity, highlighting the distinct inhibitory profiles. nih.gov

| Compound | Target | Selectivity Profile |

|---|---|---|

| PXS-4681A | SSAO/VAP-1 | Highly selective over related amine oxidases, ion channels, and seven-transmembrane domain receptors. |

| TT-01025-CL | SSAO/VAP-1 | Highly potent and selective irreversible inhibitor. |

Mechanistic Effects on Cellular Processes

The inhibition of SSAO/VAP-1's enzymatic function has direct consequences on cellular processes, primarily by reducing the production of pro-inflammatory and cytotoxic molecules.

Attenuation of Amine Oxidase Catalytic Activity

The primary mechanistic effect of an SSAO/VAP-1 inhibitor is the direct blockade of the enzyme's catalytic activity. patsnap.com By binding to the active site, the inhibitor prevents the oxidative deamination of primary amine substrates. patsnap.com This leads to a significant reduction in the production of aldehydes (such as formaldehyde (B43269) and methylglyoxal), ammonia (B1221849), and hydrogen peroxide. researchgate.netmdpi.comresearchgate.net

Modulation of Reactive Oxygen Species (ROS) Generation

A key consequence of attenuating SSAO/VAP-1's catalytic activity is the modulation of reactive oxygen species (ROS) generation. nih.gov Hydrogen peroxide (H2O2), a major ROS, is a direct product of the SSAO/VAP-1 enzymatic reaction. researchgate.netnih.gov By inhibiting the enzyme, SSAO/VAP-1 inhibitors effectively decrease the localized production of H2O2, thereby reducing oxidative stress in the surrounding tissues. nih.gov This reduction in ROS is a cornerstone of the anti-inflammatory effects observed with SSAO/VAP-1 inhibition. frontiersin.org

Based on a thorough review of the available scientific literature, there is a significant lack of specific published data for the compound designated "this compound." This designation appears to be a product identifier for a research chemical, referenced as compound E3 within patent WO2021102774A1, rather than a widely studied agent in peer-reviewed publications.

Consequently, detailed research findings, specific data tables, and in-depth analyses concerning its direct impact on leukocyte-endothelial interactions and inflammatory mediator expression, as required by the requested article outline, are not available in the public domain.

To generate an article that is scientifically accurate and strictly adheres to the user's instructions of focusing solely on "this compound," specific experimental results for this compound are necessary. The existing literature discusses the effects of the broader class of SSAO/VAP-1 inhibitors, but applying these general mechanisms and data from other distinct inhibitor compounds to "this compound" would be speculative and scientifically unsound.

Therefore, it is not possible to construct the requested article with the required level of detail, scientific accuracy, and specific data for "this compound" due to the absence of dedicated research on this particular compound in accessible scientific literature.

Preclinical Pharmacological and Therapeutic Investigations of Ssao/vap 1 Inhibitor 1

In Vitro Pharmacological Characterization

The in vitro properties of SSAO/VAP-1 inhibitor 1 were assessed to determine its potency and mechanism of action at the molecular and cellular levels.

Enzyme Inhibition Assays Using Recombinant Enzymes

In enzymatic assays, this compound demonstrated potent inhibitory activity against human SSAO/VAP-1. The half-maximal inhibitory concentration (IC50) was determined to be less than 10 nM, indicating a high degree of potency.

Further studies evaluated the compound's selectivity by testing it against related monoamine oxidase (MAO) enzymes. The inhibitor showed significant selectivity for SSAO/VAP-1 over both MAO-A and MAO-B, with IC50 values for the latter two enzymes being greater than 10,000 nM. This high selectivity suggests a lower likelihood of off-target effects related to the inhibition of other amine oxidases.

| Enzyme | IC50 (nM) |

| Human SSAO/VAP-1 | < 10 |

| Human MAO-A | > 10,000 |

| Human MAO-B | > 10,000 |

No publicly available research data was found for the following sections concerning this compound (Compound E3 from patent WO2021102774A1):

Efficacy in Preclinical Disease Models

Efficacy in Metabolic and Cardiovascular Disease Models

The role of SSAO/VAP-1 extends beyond inflammation to metabolic and cardiovascular pathologies, making its inhibition a topic of significant research in these areas.

Pharmacological inhibition or genetic knockout of VAP-1 has been shown to reduce oxidative stress and the recruitment of inflammatory cells to the liver, thereby attenuating liver fibrosis in various preclinical MASH (previously NASH) models. nih.gov Several specific inhibitors have demonstrated promising effects:

TT-01025-CL: Preclinical studies with this potent and selective VAP-1 inhibitor have shown beneficial effects on steatosis, lobular inflammation, and liver fibrosis in animal models of NASH. nih.gov

NNC0560-0004: This selective SSAO/VAP-1 inhibitor has demonstrated promising efficacy in preclinical MASH studies, attributed to its anti-inflammatory and antioxidative effects on endothelial cells. ube.com

PXS-4728A: This inhibitor has been identified as a potential therapeutic agent for NASH. eolas-bio.co.jp

These findings support VAP-1 inhibition as an attractive therapeutic strategy for MASH, a condition characterized by liver inflammation and fibrosis. nih.gov

SSAO/VAP-1 is expressed in atherosclerotic plaques, and its inhibition has been shown to alleviate the progression of atherosclerosis in animal models. nih.govfrontiersin.org

In apolipoprotein E-deficient mice, VAP-1/SSAO inhibitors significantly reduced the area of atherosclerotic plaques. frontiersin.org Specifically, treatment with PXS-4728A for 15 weeks alongside a high-fat diet reduced plaque formation to a degree comparable to atorvastatin. frontiersin.org

In diabetic KKAy mice fed a cholesterol-rich diet, the SSAO inhibitors MDL-72974A and aminoguanidine were found to reduce atherosclerotic lesions. frontiersin.org

Treatment of LDLr−/− mice with the VAP-1 inhibitor semicarbazide (B1199961) (SCZ) promoted the stability of atherosclerotic lesions, with fewer macrophages and increased collagen accumulation. nih.gov

Another inhibitor, LJP-1586 , was found to decrease the density of macrophages within atherosclerotic lesions in LDLr−/− ApoB100/100 mice. researchgate.net

These studies suggest that VAP-1 inhibition can attenuate the formation and progression of atherosclerotic lesions by reducing monocyte adhesion, macrophage recruitment, and smooth muscle cell migration. frontiersin.org

The beneficial effects of VAP-1 blockade have been observed in models of ischemia-reperfusion (I/R) injury in both the heart and the brain, largely due to the reduction of leukocyte infiltration into the damaged tissue. nih.gov

Myocardial I/R Injury: In rat models of myocardial I/R, elevated SSAO activity was associated with increased leukocyte infiltration and oxidative stress. Treatment with SSAO inhibitors shortly before reperfusion significantly mitigated myocardial injury. frontiersin.org The inhibitors semicarbazide (SCZ) , hydralazine , and the selective inhibitor LJP-1207 all reduced myocardial infarct size and leukocyte infiltration. frontiersin.orgfrontiersin.org

Cerebral I/R Injury (Stroke): In animal models of stroke, SSAO/VAP-1 inhibition has demonstrated neuroprotective effects. In a rat embolic stroke model, SCZ prevented adverse effects from delayed administration of tissue plasminogen activator (tPA), resulting in a smaller infarct volume. nih.govfrontiersin.org In models of hemorrhagic stroke, the inhibitor LJP-1586 improved neurological outcomes, reduced brain edema, and decreased leukocyte infiltration. frontiersin.orgnih.gov

Table 2: Efficacy of SSAO/VAP-1 Inhibition in Preclinical Cardiovascular Models

| Model | Inhibitor(s) | Key Findings |

|---|---|---|

| Atherosclerosis | PXS-4728A, SCZ, LJP-1586 | Reduced plaque area; Increased plaque stability; Decreased macrophage density. nih.govfrontiersin.orgresearchgate.net |

| Myocardial Ischemia-Reperfusion | SCZ, Hydralazine, LJP-1207 | Reduced infarct size; Decreased leukocyte infiltration. frontiersin.orgfrontiersin.org |

| Cerebral Ischemia-Reperfusion (Stroke) | SCZ, LJP-1586 | Reduced infarct volume; Reduced brain edema; Improved neurological outcome. nih.govfrontiersin.orgnih.gov |

Diabetic Complication Models (e.g., Diabetic Retinopathy, Nephropathy)

In preclinical studies, the inhibition of Semicarbazide-Sensitive Amine Oxidase/Vascular Adhesion Protein-1 (SSAO/VAP-1) has demonstrated significant therapeutic potential in models of diabetic microvascular complications, including retinopathy and nephropathy. These complications are major contributors to morbidity in diabetic patients, and their pathogenesis is closely linked to inflammation and oxidative stress, processes in which SSAO/VAP-1 is a key participant.

Diabetic Retinopathy: Vascular Adhesion Protein-1 is constitutively expressed in the retina, and its expression and enzymatic activity are elevated in inflammatory conditions like endotoxin-induced uveitis and during diabetes. frontiersin.org The enzymatic activity of SSAO/VAP-1 generates cytotoxic byproducts such as hydrogen peroxide and aldehydes, which contribute to cellular oxidative stress and the formation of advanced glycation end products, both of which are crucial in the pathogenesis of diabetic retinopathy. nih.gov

Preclinical investigations have shown that inhibiting SSAO/VAP-1 can ameliorate key features of diabetic retinopathy. In a streptozotocin-induced diabetic rat model, an orally administered VAP-1 inhibitor was shown to significantly inhibit ocular permeability, a hallmark of this condition. mdpi.com By targeting SSAO/VAP-1, these inhibitors can reduce the leukostasis and inflammation that characterize the disease. frontiersin.org In chronic diabetic conditions, VAP-1 appears to regulate the transmigration of leukocytes, and its inhibition may therefore prevent or treat diabetic retinopathy. frontiersin.org Furthermore, studies have found that the vitreous fluid of patients with proliferative diabetic retinopathy contains elevated levels of soluble VAP-1, which correlates with oxidative stress markers, suggesting that targeting VAP-1 could directly mitigate a key pathological mechanism in the eye. nih.gov

Diabetic Nephropathy: The role of SSAO/VAP-1 as a therapeutic target extends to diabetic kidney disease. nih.gov In a mouse model of streptozotocin-induced diabetic nephropathy, treatment with an SSAO inhibitor led to a significant reduction in renal damage. nih.gov This protective effect underscores the potential of SSAO/VAP-1 inhibition as a novel strategy for treating diabetic nephropathy. nih.gov

Table 1: Effects of SSAO/VAP-1 Inhibition in Preclinical Models of Diabetic Complications

| Model | Key Findings | Reference |

|---|---|---|

| Streptozotocin-Induced Diabetic Rat | Significantly inhibited ocular vascular permeability. | mdpi.com |

| Streptozotocin-Induced Diabetic Nephropathy Mouse | Significantly reduced renal damage. | nih.gov |

Modulation of Glucose Metabolism and Adipocyte Function in Preclinical Settings

SSAO/VAP-1 is highly expressed in adipose tissue and plays a significant role in glucose homeostasis and adipocyte biology. nih.govresearchgate.net Its inhibition has been shown to favorably modulate these processes in various preclinical models.

The enzyme possesses insulin-like properties, capable of stimulating glucose uptake in several cell types, including adipocytes. nih.govresearchgate.net This function is mediated by the promotion of Glucose Transporter 4 (GLUT4) translocation from intracellular compartments to the plasma membrane of adipocytes, thereby enhancing glucose transport into the cells. mdpi.comashpublications.org The enzymatic activity of SSAO/VAP-1, which generates hydrogen peroxide, is required for these insulin-like effects. nih.gov

Inhibition of SSAO/VAP-1 activity has been proven effective in managing obesity and associated low-grade adipose inflammation in diabetic rodent models. nih.gov Various SSAO inhibitors have been shown to remarkably diminish both adipose inflammation and obesity in these preclinical settings. nih.gov

Table 2: Modulation of Glucose and Adipocyte Function by SSAO/VAP-1

| Biological Process | SSAO/VAP-1 Function | Effect of Inhibition | Reference |

|---|---|---|---|

| Glucose Uptake | Promotes GLUT4 translocation to adipocyte cell membrane. | Blocks insulin-like effects on glucose uptake. | nih.govresearchgate.netmdpi.com |

| Adipose Inflammation | Activity associated with low-grade inflammation in obesity. | Diminishes adipose inflammation in diabetic rodent models. | nih.gov |

Anti-Tumor Effects in Cancer Models

Impact on Tumor Growth and Progression

Preclinical studies have demonstrated that inhibition of SSAO/VAP-1 enzymatic activity can significantly attenuate tumor growth and progression across various cancer models. In H22 hepatocellular carcinoma-bearing mice, treatment with SSAO inhibitors resulted in attenuated tumor progression. nih.gov Similar anti-tumor effects have been observed in melanoma and lymphoma models, where an SSAO inhibitor retarded tumor progression. researchgate.net

The mechanism appears to involve modifying the tumor microenvironment. Inhibition of VAP-1 enzymatic activity has been shown to reduce the survival of metastatic cancer cells, such as 4T1 and B16F10 cells, in the lungs. ashpublications.org Furthermore, in murine colon cancer models, the VAP-1 inhibitor U-V296 significantly reduced tumor growth, an effect that was found to be dependent on the presence of CD8+ T cells, suggesting that VAP-1 inhibition can enhance anti-tumor immunity. frontiersin.orgnih.gov

Inhibition of Tumor Neoangiogenesis

Tumor neoangiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. SSAO/VAP-1 plays a pro-angiogenic role, and its inhibition has been shown to hinder this process. In models of hepatocellular carcinoma and melanoma, treatment with SSAO inhibitors led to reduced neo-angiogenesis within the tumors. nih.govnih.govresearchgate.netmdpi.com This effect may be linked to the enzyme's role in recruiting myeloid cells that produce vascular endothelial growth factor (VEGF). nih.gov The diminished angiogenic response in tumors upon SSAO inhibitor treatment highlights a key mechanism of its anti-cancer activity. researchgate.net

Reduction of Myeloid Cell Accumulation in Tumor Microenvironment

A crucial component of the anti-tumor effect of SSAO/VAP-1 inhibition is the reduction of pro-tumorigenic myeloid cell infiltration into the tumor microenvironment. VAP-1 facilitates the recruitment of Gr-1+CD11b+ myeloid-derived suppressor cells (MDSCs) into tumors, which suppress anti-tumor immune responses. frontiersin.org

Studies using SSAO inhibitors in hepatocellular carcinoma, melanoma, and lymphoma models demonstrated that treatment significantly diminished the infiltration of CD11b+ and Gr-1+ MDSCs into the tumor site. nih.govresearchgate.netashpublications.org This reduction in myeloid cell accumulation is considered a primary mechanism by which these inhibitors suppress tumor growth. nih.govresearchgate.net VAP-1 is also implicated in the recruitment of tumor-associated macrophages (TAMs), particularly the alternative M2-polarized macrophages that promote tumor progression and angiogenesis. frontiersin.orgmdpi.com By blocking the enzymatic function of VAP-1, inhibitors can disrupt the recruitment of these immunosuppressive myeloid cells, thereby altering the tumor microenvironment to be less favorable for tumor growth. frontiersin.orgnih.gov

Table 3: Summary of Anti-Tumor Effects of SSAO/VAP-1 Inhibition in Preclinical Cancer Models

| Cancer Model | Effect on Tumor Growth | Effect on Neoangiogenesis | Effect on Myeloid Cells | Reference |

|---|---|---|---|---|

| Hepatocellular Carcinoma (H22) | Attenuated tumor progression. | Reduced neo-angiogenesis. | Diminished infiltration of CD11b+ and Gr-1+ MDSCs. | nih.govmdpi.com |

| Melanoma (B16F10) | Attenuated tumor progression; Reduced metastatic cell survival. | Diminished angiogenic response. | Reduced accumulation of Gr-1+CD11b+ cells. | nih.govresearchgate.netashpublications.org |

| Lymphoma (EL-4) | Attenuated tumor progression. | Not specified. | Reduced accumulation of Gr-1+CD11b+ cells. | researchgate.net |

Neuroinflammatory and Neurovascular Disease Models

The expression and activity of SSAO/VAP-1 are implicated in the pathophysiology of various neuroinflammatory and neurovascular disorders, including stroke and Alzheimer's disease. semanticscholar.orgnih.gov The enzyme is highly expressed in cerebral vessels and is involved in inflammation and the transmigration of leukocytes into the central nervous system (CNS). nih.gov Its enzymatic byproducts, such as hydrogen peroxide and toxic aldehydes, can contribute to oxidative stress and vascular damage within the brain. nih.govresearchgate.net

In preclinical models of cerebrovascular disease, inhibiting SSAO/VAP-1 has shown therapeutic promise. In a rat embolic stroke model, administration of a VAP-1 inhibitor prevented adverse effects associated with delayed tissue plasminogen activator (tPA) treatment, leading to a smaller infarct volume. nih.govfrontiersin.org In a model of intracerebral hemorrhage, VAP-1 inhibitors significantly reduced brain inflammation and edema. nih.gov These findings suggest that targeting SSAO/VAP-1 can mitigate the inflammatory and vascular damage that occurs in acute neurovascular events. nih.govfrontiersin.org The inhibition of SSAO/VAP-1 is therefore considered an interesting therapeutic approach for the brain damage induced in these cerebral pathologies. semanticscholar.orgnih.gov

Stroke Models (e.g., Embolic Stroke, Intracerebral Hemorrhage)

Inhibition of Semicarbazide-Sensitive Amine Oxidase/Vascular Adhesion Protein-1 (SSAO/VAP-1) has demonstrated significant therapeutic potential in preclinical models of stroke, including both ischemic and hemorrhagic types. The mechanism largely involves mitigating the inflammatory response that exacerbates brain injury following a cerebrovascular event.

In a rat model of embolic stroke, the SSAO/VAP-1 inhibitor semicarbazide was found to prevent the adverse effects associated with delayed administration of tissue plasminogen activator (tPA), a standard thrombolytic therapy. nih.govfrontiersin.org This intervention resulted in a notable reduction in the resulting infarct volume. nih.govfrontiersin.org

In mouse models of intracerebral hemorrhage (ICH), the administration of SSAO/VAP-1 inhibitors significantly attenuated the key pathological features of the condition. nih.gov Treatment with inhibitors such as LJP1586 and semicarbazide one hour after ICH induction led to a reduction in brain edema and improved neurobehavioral deficits within 24 hours. nih.govhogrefe.com This protective effect was associated with a decrease in the infiltration of neutrophils and a reduction in the activation of microglia and macrophages at the injury site. nih.gov Furthermore, the expression of pro-inflammatory molecules, including intercellular adhesion molecule-1 (ICAM-1), monocyte chemoattractant protein-1 (MCP-1), and tumor necrosis factor-α (TNF-α), was found to be downregulated following treatment with these inhibitors. nih.gov

The table below summarizes the key findings of SSAO/VAP-1 inhibition in preclinical stroke models.

| Model | Inhibitor | Key Findings |

| Embolic Stroke (Rat) | Semicarbazide | Prevented adverse effects of delayed tPA treatment; Reduced infarct volume. nih.govhogrefe.com |

| Intracerebral Hemorrhage (Mouse) | LJP1586, Semicarbazide | Reduced brain edema and neurobehavioral deficits; Decreased neutrophil infiltration and microglia/macrophage activation; Downregulated ICAM-1, MCP-1, and TNF-α. nih.govresearchgate.net |

Models of Neurodegeneration (e.g., Alzheimer's Disease-related neuroinflammation)

The role of SSAO/VAP-1 in neurodegenerative conditions, particularly those with a neuroinflammatory component like Alzheimer's disease (AD), is an area of growing investigation. researchgate.netnih.gov Increased SSAO/VAP-1 levels and activity are observed in the cerebral vessels of AD patients, suggesting its involvement in the vascular pathology of the disease. nih.govmdpi.com

The enzymatic activity of SSAO/VAP-1 leads to the production of cytotoxic aldehydes and hydrogen peroxide, which can induce oxidative stress and contribute to the vascular degeneration seen in AD. researchgate.netmdpi.com This enzymatic action can also promote protein cross-linking, potentially exacerbating the aggregation of amyloid-β (Aβ), a hallmark of Alzheimer's pathology. researchgate.netmdpi.com

By inhibiting SSAO/VAP-1, it is proposed that the production of these harmful metabolites can be reduced, thereby protecting the neurovascular unit. consensus.app Preclinical research suggests that targeting SSAO/VAP-1 could be a viable therapeutic strategy to mitigate the cerebrovascular dysfunction and neuroinflammation that contribute to the progression of Alzheimer's disease. researchgate.netnih.govconsensus.app Inhibition may help to control the transmigration of leukocytes into the brain and reduce the local inflammatory environment and oxidative stress associated with Aβ deposits. researchgate.netnih.gov

Promotion of Motor Function Recovery and Habit Learning in Neurological Models

Recent preclinical studies have highlighted the potential of SSAO/VAP-1 inhibition in promoting functional recovery in neurological contexts. A novel VAP-1 inhibitor, PXS-4681A, has been specifically investigated for its effects on motor function and habit learning. hogrefe.com While detailed findings from these specific investigations are emerging, the therapeutic rationale is based on modulating neuroinflammation, which is often a barrier to functional recovery after brain injury. By inhibiting SSAO/VAP-1, these compounds can reduce leukocyte infiltration and the subsequent inflammatory cascade, creating a more permissive environment for neural repair and plasticity, which are crucial for regaining motor skills and establishing new learned behaviors.

Preclinical Pharmacodynamic Biomarkers

To assess the in vivo activity of SSAO/VAP-1 inhibitors, several pharmacodynamic (PD) biomarkers are utilized in preclinical studies. These markers provide evidence of target engagement and help to understand the relationship between drug exposure and biological effect.

Measurement of Plasma SSAO Activity Inhibition

A primary and direct method to measure the effect of an SSAO/VAP-1 inhibitor is to quantify the enzymatic activity of SSAO in plasma samples. nih.gov In preclinical and early clinical studies, plasma is collected at various time points after administration of the inhibitor. The SSAO-specific activity is then determined, often using a fluorometric method that detects the generation of hydrogen peroxide when a substrate, such as benzylamine, is added. researchgate.net This ex vivo measurement serves as a reliable indicator of the activity of the soluble form of VAP-1 (sVAP-1). nih.gov Studies with inhibitors like TT-01025-CL have shown a rapid and sustained inhibition of plasma SSAO activity (over 90%) following administration. nih.govresearchgate.net

Assessment of Endogenous Substrate Accumulation (e.g., Methylamine)

Since SSAO/VAP-1 metabolizes endogenous primary amines, its inhibition is expected to cause these substrates to accumulate in the plasma. frontiersin.org Methylamine (B109427) is a key endogenous substrate, and its levels can be measured as a biomarker of in vivo SSAO/VAP-1 target engagement. nih.govnih.gov The accumulation of plasma methylamine reflects the inhibition of the total SSAO activity, including both the soluble and the membrane-bound forms of the enzyme. nih.gov Following administration of an SSAO/VAP-1 inhibitor, a time-dependent increase in plasma methylamine concentration is typically observed, providing a robust pharmacodynamic marker of the compound's biological effect. researchgate.net

The table below outlines the key pharmacodynamic biomarkers for SSAO/VAP-1 inhibition.

| Biomarker | Description | Purpose |

| Plasma SSAO Activity | Ex vivo measurement of the enzymatic activity of SSAO in plasma samples. nih.gov | Directly quantifies the inhibition of soluble VAP-1. nih.gov |

| Plasma Methylamine Levels | Measurement of the concentration of the endogenous substrate methylamine in plasma. nih.gov | Indicates in vivo target engagement and inhibition of total (soluble and membrane-bound) SSAO/VAP-1 activity. nih.gov |

Soluble VAP-1 (sVAP-1) Levels as Investigative Markers in Disease Models

Soluble VAP-1 (sVAP-1) found in the circulation is derived from the proteolytic cleavage of the membrane-bound form. mdpi.com In various preclinical disease models, plasma levels of sVAP-1 have been explored as a potential biomarker. frontiersin.orgnih.govahajournals.org Elevated levels of sVAP-1 are often observed in conditions with an inflammatory component, such as atherosclerosis, stroke, and diabetes. hogrefe.commdpi.comahajournals.org In animal models of stroke, for instance, an increase in circulating sVAP-1 is noted. hogrefe.com Therefore, monitoring sVAP-1 levels can serve as an investigative tool in these models to understand the pathological role of the SSAO/VAP-1 system and to evaluate the impact of therapeutic interventions. frontiersin.orgresearchgate.net

Advanced Research Methodologies and Future Directions in Ssao/vap 1 Inhibitor Studies

Advanced Preclinical Modeling and Genetic Approaches

Preclinical models are fundamental to understanding the in vivo function of SSAO/VAP-1 and the therapeutic potential of its inhibitors. Genetic manipulation in animal models has provided invaluable insights into the physiological and pathological roles of this enzyme.

Application of VAP-1 Deficient and Oxidase-Null Mutant Animal Models

The generation of VAP-1 knockout mice (AOC3-/-) has been instrumental in formally demonstrating the protein's function in the leukocyte extravasation cascade. frontiersin.org These VAP-1 deficient mice, along with models expressing a mutated VAP-1 that lacks amine oxidase activity (oxidase-null mutants), have shown distinct defects in leukocyte migration. nih.govnih.gov Studies using these models have revealed that the absence of VAP-1 or its enzymatic activity leads to reduced leukocyte infiltration in adipose tissue and other sites of inflammation. nih.govresearchgate.net

Interestingly, these genetic models have also uncovered roles for VAP-1 beyond inflammation. Both VAP-1 knockout and oxidase-null mutant mice have been observed to exhibit mild obesity and alterations in cholesterol metabolism, suggesting a role for the enzyme's oxidase activity in metabolic regulation. nih.govresearchgate.net These findings highlight that the lack of oxidase activity is sufficient to reproduce many of the metabolic and immune-related disturbances seen in the full knockout mice. nih.gov The use of these models is crucial for distinguishing between the adhesive and enzymatic functions of VAP-1 and for validating the effects of SSAO/VAP-1 inhibitors.

Table 1: Phenotypes Observed in VAP-1 Deficient and Oxidase-Null Mutant Mice

| Feature | VAP-1 Deficient (AOC3-/-) Mice | Oxidase-Null Mutant (AOC3KI) Mice | Key Finding |

| Leukocyte Migration | Defective | Defective | Demonstrates the role of VAP-1 in immune cell trafficking. nih.govnih.gov |

| Adiposity | Mildly Obese | Increased fat deposition | Links VAP-1's enzymatic function to metabolic regulation. nih.govresearchgate.net |

| Glucose Homeostasis | Normal blood glucose and glucose tolerance | Maintained | Suggests a complex role in glucose metabolism that may be context-dependent. frontiersin.org |

| Cholesterol Levels | Increased | Not consistently reported | Indicates a potential role for VAP-1 in lipid metabolism. nih.gov |

| Anti-microbial Response | Affected | Not specified | Shows deviations in the mucosal immune system. nih.gov |

Development and Utilization of Tissue-Specific and Conditional Knockout Models

While global knockout models are informative, they can sometimes present complex phenotypes or embryonic lethality, making it difficult to discern the function of a protein in a specific tissue. nih.gov Tissue-specific and conditional knockout models, often created using the Cre-loxP system, allow for the inactivation of a gene in a particular cell type or at a specific time during development. nih.govgenoway.comnih.gov This technology involves flanking a critical part of the gene with loxP sites and then crossing these "floxed" mice with another line of mice that expresses Cre recombinase under the control of a tissue-specific promoter. nih.gov

In the context of SSAO/VAP-1 research, which is expressed in endothelial cells, smooth muscle cells, and adipocytes, such models are invaluable. nih.govresearchgate.net For instance, an endothelial-specific knockout could clarify the precise role of vascular VAP-1 in leukocyte adhesion versus its systemic enzymatic functions. nih.govnih.gov Similarly, an adipocyte-specific knockout would help to dissect its role in metabolic diseases like obesity and diabetes. nih.gov While the development of VAP-1 specific conditional knockout mice is a clear future direction, researchers have utilized transgenic mice with endothelial-specific overexpression of human VAP-1 to study its effects on diabetic complications. frontiersin.org The creation and study of tissue-specific knockout models will be a critical next step to unravel the cell-type-specific contributions of VAP-1 to various pathologies and to refine the therapeutic application of its inhibitors. nih.gov

Complex In Vivo Imaging Techniques (e.g., Intravital Videomicroscopy) for Cellular Dynamics

To visualize and quantify the dynamic processes of leukocyte trafficking in real-time within a living organism, researchers employ advanced imaging techniques like intravital videomicroscopy. frontiersin.orgresearchgate.netrupress.org This powerful method allows for the direct observation of cellular behavior in the microvasculature, providing unparalleled insights into the multi-step leukocyte adhesion cascade. rupress.org

Studies using intravital videomicroscopy have demonstrated the in vivo relevance of VAP-1's adhesive functions. frontiersin.org Researchers have observed that anti-VAP-1 antibodies can inhibit lymphocyte extravasation and that SSAO inhibitors can abolish chemokine-induced increases in granulocyte rolling and adhesion. frontiersin.org This technique provides a dynamic platform to assess the efficacy of SSAO/VAP-1 inhibitors in preventing the crucial early steps of inflammation, capturing the rapid biological processes that are missed by static analyses. frontiersin.orgrupress.org Real-time imaging in VAP-1 deficient animal models further solidifies the protein's role in these dynamic cellular events. frontiersin.org

Structure-Activity Relationships (SAR) and Computational Design

The development of effective SSAO/VAP-1 inhibitors relies heavily on understanding the relationship between their chemical structure and biological activity, a field known as Structure-Activity Relationship (SAR) studies. This is complemented by computational approaches that model these interactions to predict the efficacy of new compounds.

Structural Analysis of SSAO/VAP-1 Inhibitor 1 and Related Compounds

The foundation for rational drug design is the high-resolution three-dimensional structure of the target protein. The crystal structure of a soluble, truncated form of human SSAO/VAP-1 has been determined, providing a detailed view of its active site. nih.gov This structural information is critical for designing specific inhibitors. The enzyme's catalytic activity is dependent on a quinone cofactor, copper ions, and several glycosylation sites that can influence substrate specificity. researchgate.net

Structural analysis reveals a leucine (B10760876) residue that may act as a gate, controlling access to the active site. nih.gov Furthermore, the structure of SSAO/VAP-1 in a complex with an irreversible inhibitor has been solved, offering a template for how inhibitors like this compound might bind and exert their function. nih.gov This knowledge allows chemists to design compounds with specific modifications to improve their affinity, selectivity, and potency for the SSAO/VAP-1 active site. Most known SSAO/VAP-1 inhibitors are designed to inactivate its carbonyl cofactor, 2,4,5-trihydroxyphenylalanine (B1664685) quinine (B1679958) (TPQ). nih.gov

Computational Modeling: Docking, Molecular Dynamics, and Quantitative Structure-Activity Relationships (QSAR)

Computational modeling has become an indispensable tool in modern drug discovery. mdpi.comjci.orggenoway.com These methods are used to predict how a potential drug molecule (a ligand) will bind to its target protein.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comgrafiati.com For this compound, docking simulations would be used to place it within the enzyme's active site and estimate its binding affinity. grafiati.com This helps to identify key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to its inhibitory activity.

Molecular Dynamics (MD) Simulations: MD simulations provide a view of the dynamic movements of atoms in a protein-ligand complex over time. mdpi.comgenoway.com This method can confirm the stability of the binding predicted by docking and reveal how the protein's structure might change upon inhibitor binding. mdpi.com

Quantitative Structure-Activity Relationships (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. jci.org By analyzing a set of known inhibitors, a QSAR model can be built to predict the activity of new, untested compounds. mdpi.comjci.org This approach can rapidly screen large virtual libraries of molecules to prioritize which ones should be synthesized and tested in the lab, accelerating the discovery of more potent SSAO/VAP-1 inhibitors. genoway.com

Table 2: Computational Techniques in SSAO/VAP-1 Inhibitor Design

| Technique | Application | Purpose |

| Molecular Docking | Predicts the binding pose of an inhibitor in the SSAO/VAP-1 active site. | To understand binding interactions and estimate affinity. mdpi.comgrafiati.com |

| Molecular Dynamics (MD) | Simulates the movement of the inhibitor-protein complex over time. | To assess the stability of binding and conformational changes. mdpi.comgenoway.com |

| QSAR | Creates a statistical model linking chemical structure to inhibitory activity. | To predict the activity of new compounds and guide lead optimization. jci.org |

De Novo Design and Optimization Strategies for Enhanced Potency and Selectivity

The development of potent and selective SSAO/VAP-1 inhibitors, such as the conceptual "this compound," leverages sophisticated de novo design and optimization strategies. These approaches aim to create novel molecular entities with improved pharmacological profiles. A key strategy involves structure-based drug design, which utilizes the three-dimensional structure of the SSAO/VAP-1 active site to guide the design of inhibitors.

One successful approach has been the development of mechanism-based irreversible inhibitors. For instance, the design of 3-fluoroallylamine-based inhibitors was predicated on their ability to be metabolized by SSAO/VAP-1 into a highly reactive intermediate that covalently binds to a nucleophilic residue in the active site. This mechanism, involving the loss of a fluoride (B91410) ion, contributes to the high potency of this class of inhibitors.

Optimization of these lead compounds focuses on several key aspects:

Potency: Modifications to the inhibitor's scaffold are systematically made to enhance binding affinity to the SSAO/VAP-1 active site. This can involve altering substituent groups on aromatic rings to improve hydrophobic or electronic interactions.

Selectivity: A crucial aspect of optimization is ensuring high selectivity for SSAO/VAP-1 over other amine oxidases, such as monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and diamine oxidase (DAO). This is critical to minimize off-target effects. For example, structure-activity relationship (SAR) studies have guided the modification of core structures, like the allylamine (B125299) motif, to achieve greater selectivity.

Pharmacokinetic Properties: Optimization also extends to improving drug-like properties, including aqueous solubility, plasma stability, and oral bioavailability, to ensure the inhibitor can be effectively used in in vivo studies and potentially as a therapeutic agent.

Computational modeling plays a significant role in this process, allowing for the virtual screening of large compound libraries and the prediction of binding affinities and selectivity before chemical synthesis, thereby accelerating the discovery process.

Integrative Omics Approaches in Response to SSAO/VAP-1 Inhibition

To fully understand the molecular consequences of blocking SSAO/VAP-1, researchers are increasingly turning to integrative omics approaches. These high-throughput techniques provide a global view of the changes occurring within a biological system in response to treatment with an inhibitor like "this compound." By combining proteomics, metabolomics, and transcriptomics, a more complete picture of the inhibitor's mechanism of action and its effects on cellular pathways can be constructed.

Proteomic Profiling of Target and Pathway Changes

Proteomic analysis, often employing techniques like mass spectrometry, allows for the large-scale identification and quantification of proteins in a given sample. In the context of SSAO/VAP-1 inhibition, proteomics can be used to:

Confirm Target Engagement: By identifying the inhibitor-bound SSAO/VAP-1 protein, proteomics can directly confirm that the drug is interacting with its intended target in a complex biological system.

Identify Off-Target Effects: Proteomic profiling can reveal unintended interactions of the inhibitor with other proteins, providing crucial information for safety and selectivity assessment.

Elucidate Downstream Pathway Modulation: SSAO/VAP-1 is known to play a role in inflammation and leukocyte trafficking. Its enzymatic activity can induce the expression of other adhesion molecules on endothelial cells. Proteomic studies can identify and quantify these changes. For example, treatment of endothelial cells with an SSAO/VAP-1 inhibitor would be expected to alter the expression levels of proteins involved in cell adhesion and inflammation.

| Potential Protein Changes with SSAO/VAP-1 Inhibition | Predicted Effect |

| Vascular Cell Adhesion Molecule-1 (VCAM-1) | Downregulation |

| Intercellular Adhesion Molecule-1 (ICAM-1) | Downregulation |

| E-selectin | Downregulation |

| Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Downregulation |

Metabolomic Analysis of Endogenous Substrate and Product Alterations

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. In the study of SSAO/VAP-1 inhibitors, metabolomics is particularly valuable for understanding the direct enzymatic consequences of inhibition.

SSAO/VAP-1 catalyzes the oxidative deamination of primary amines. Therefore, treatment with an inhibitor is expected to cause a build-up of its endogenous substrates and a decrease in its metabolic products.

Key applications of metabolomics in this context include:

Pharmacodynamic Biomarker Discovery: The accumulation of endogenous substrates, such as methylamine (B109427) and aminoacetone, in plasma or tissues following inhibitor administration can serve as a robust biomarker of target engagement and enzymatic inhibition in vivo.

Assessment of Downstream Metabolic Effects: The products of SSAO/VAP-1 activity, including formaldehyde (B43269), methylglyoxal, and hydrogen peroxide, are reactive molecules that can contribute to oxidative stress and the formation of advanced glycation end-products (AGEs). Metabolomic analysis can quantify the reduction in these harmful metabolites, providing a measure of the inhibitor's therapeutic potential in diseases associated with oxidative stress, such as atherosclerosis and diabetes.

| Metabolite | Expected Change with SSAO/VAP-1 Inhibition |

| Methylamine (substrate) | Increase |

| Aminoacetone (substrate) | Increase |

| Formaldehyde (product) | Decrease |

| Methylglyoxal (product) | Decrease |

| Hydrogen Peroxide (product) | Decrease |

Transcriptomic Analysis of Gene Expression Modulation

Transcriptomics involves the study of the complete set of RNA transcripts produced by the genome under specific circumstances. Techniques like RNA sequencing (RNA-seq) can reveal how SSAO/VAP-1 inhibition alters gene expression patterns, providing insights into the cellular pathways being modulated.

For example, since VAP-1 is involved in inflammation, its inhibition is likely to affect the expression of genes encoding cytokines, chemokines, and their receptors. A transcriptomic analysis of inflamed tissue treated with an SSAO/VAP-1 inhibitor could reveal a broad anti-inflammatory gene expression signature.

Furthermore, studies on distinct cell populations, such as VAP-1 positive versus VAP-1 negative hematopoietic stem cells, have shown significant transcriptional differences. nih.gov Inhibition of VAP-1 in such systems could be expected to modulate genes related to cell cycle and proliferation, as VAP-1-generated hydrogen peroxide has been shown to regulate this process via the p53 signaling pathway. nih.gov

| Gene Ontology Term | Potential Gene Expression Modulation with SSAO/VAP-1 Inhibition |

| Inflammatory Response | Downregulation of pro-inflammatory genes |

| Cell Adhesion | Downregulation of genes for adhesion molecules |

| Oxidative Stress Response | Modulation of antioxidant enzyme genes |

| Cell Cycle Regulation | Changes in expression of cell cycle-related genes |

Research Challenges and Opportunities for this compound

Cross-Species Selectivity and Translatability Considerations

A significant challenge in the development of SSAO/VAP-1 inhibitors is the difference in the enzyme's structure and substrate/inhibitor selectivity across different species. These differences can complicate the translation of preclinical findings from animal models to human clinical trials. nih.govosf.io

The active site of SSAO/VAP-1 is highly conserved, yet there are variations in the channel leading to it. For instance, the active site channel in human VAP-1 is larger and more hydrophobic than in rodents. nih.govscienceopen.com This can lead to significant differences in inhibitor potency. Some inhibitors that are potent against human VAP-1 show poor activity against the rodent orthologs.

However, some inhibitors, such as the fluoroallylamine PXS-4728A, have been developed to have more consistent potency across species. This is a desirable characteristic as it allows for more reliable preclinical evaluation in rodent models of disease.

| Species | IC₅₀ (nM) |

|---|---|

| Human | 15.0 |

| Rat | 20.6 |

| Mouse | 33.8 |

Data sourced from a comparative study on recombinant VAP-1 enzymes. nih.gov

Despite achieving similar potency across species, translating efficacy from animal models to humans remains a challenge. nih.gov Animal models may not fully recapitulate the complexity of human inflammatory diseases. Therefore, careful consideration of pharmacokinetic and pharmacodynamic relationships and the use of relevant biomarkers are essential to improve the predictive value of preclinical studies and enhance the likelihood of successful clinical translation. nih.gov

Addressing Potential Off-Target Activities and Their Mechanistic Implications

The therapeutic development of Semicarbazide-Sensitive Amine Oxidase/Vascular Adhesion Protein-1 (SSAO/VAP-1) inhibitors requires a comprehensive understanding of their potential for off-target activities. A primary concern that has emerged from clinical development programs is the cross-reactivity with other amine oxidases, particularly monoamine oxidases (MAOs). The mechanistic implications of such off-target inhibition are significant, as MAO-A and MAO-B are critical enzymes in the central nervous system (CNS) responsible for the metabolism of neurotransmitters.

A notable example involves the clinical investigation of PXS-4728A for non-alcoholic steatohepatitis (NASH). This investigation was discontinued (B1498344) due to a perceived risk of harmful drug-drug interactions. frontiersin.orgnih.gov The underlying issue was identified as off-target inhibition of MAO-B within the central nervous system, a consequence of the compound's high brain penetration. nih.govfrontiersin.org Inhibition of MAO-B in the brain can alter neurotransmitter levels and lead to undesirable neurological effects, as well as complex interactions with other medications that act on the CNS. This highlights a critical structure-activity relationship challenge: designing inhibitors that are highly selective for SSAO/VAP-1 over other structurally related amine oxidases.

In response to these challenges, subsequent research has focused on developing next-generation inhibitors with improved selectivity profiles and pharmacokinetic properties designed to minimize CNS exposure. For instance, the inhibitor TT-01025-CL was specifically designed for low brain penetration, showing less than 2% of plasma concentration in the brain in preclinical studies. frontiersin.org This, combined with its high selectivity for SSAO/VAP-1 over MAO-B (over 4,700-fold), suggests a significantly lower risk of the CNS-related off-target effects observed with earlier compounds. frontiersin.org Similarly, TERN-201 was developed to have high selectivity for VAP-1 with minimal potential for off-target inhibition of MAOs.

The mechanistic implication is clear: the therapeutic window of SSAO/VAP-1 inhibitors is intrinsically linked to their selectivity and biodistribution. Off-target inhibition of MAOs in the CNS presents a significant liability. Therefore, advanced research methodologies now prioritize the screening of candidate molecules for selectivity against a panel of amine oxidases and designing them with physicochemical properties, such as low lipophilicity and high polarity, that limit their ability to cross the blood-brain barrier.

| Inhibitor | Key Off-Target Concern | Mechanistic Basis | Strategy to Address Concern |

|---|---|---|---|

| PXS-4728A | Inhibition of Monoamine Oxidase-B (MAO-B) | High brain penetration leading to CNS exposure and off-target enzyme inhibition. nih.govfrontiersin.org | Development discontinued due to potential for drug-drug interactions. frontiersin.org |

| TT-01025-CL | Potential for MAO-B Inhibition | N/A (Concern proactively addressed) | Designed for low brain penetration (<2% of plasma concentration) and high selectivity (>4,700-fold for VAP-1 over MAO-B). frontiersin.org |

| TERN-201 | Potential for MAO Inhibition | N/A (Concern proactively addressed) | Developed to exhibit high selectivity for VAP-1 and minimal potential for off-target MAO inhibition. |

Exploration of Combination Therapeutic Strategies in Preclinical Models

The multifaceted role of SSAO/VAP-1 in mediating inflammation, leukocyte trafficking, and oxidative stress makes its inhibition an attractive component of combination therapeutic strategies, particularly for complex multifactorial diseases. nih.gov Preclinical research is actively exploring the synergistic or additive effects of VAP-1 inhibitors when combined with other therapeutic agents. The rationale is that targeting distinct but complementary pathological pathways can lead to enhanced efficacy.

In the context of NASH, a disease characterized by steatosis, inflammation, and fibrosis, VAP-1 inhibitors are considered promising anti-inflammatory agents that could be combined with drugs targeting other facets of the disease, such as anti-fibrotic agents or lipid metabolism modulators. nih.govfrontiersin.org Preclinical NASH models have demonstrated that pharmacological inhibition of VAP-1 can reduce inflammatory cell recruitment and oxidative stress, thereby attenuating liver fibrosis. nih.govfrontiersin.org This provides a strong basis for future studies combining VAP-1 inhibitors with drugs that directly target fibrogenesis or metabolic dysregulation.

A concrete example of a successful preclinical combination comes from a rat model of embolic stroke. In this model, the VAP-1 inhibitor semicarbazide (B1199961) (SCZ) was administered with tissue plasminogen activator (tPA), the standard thrombolytic agent. The combination prevented adverse effects associated with delayed tPA administration and resulted in a smaller infarct volume, suggesting a neuroprotective effect by mitigating the inflammatory component of reperfusion injury. frontiersin.orgnih.gov

Another area of investigation is in oncology, specifically in metastatic processes. A study explored the simultaneous inhibition of VAP-1 and Vascular Cell Adhesion Molecule-1 (VCAM-1) to reduce the recruitment of myeloid cells that promote pulmonary metastasis in mice. ashpublications.org Interestingly, the combined inhibition did not produce a greater effect than inhibiting either molecule alone. This suggests that VAP-1 and VCAM-1 may act on a closely related or single pathway in this context. ashpublications.org The proposed mechanism is that VAP-1 inhibition reduces the production of hydrogen peroxide, a reactive oxygen species that can induce the expression of other adhesion molecules like VCAM-1. ashpublications.org This finding is crucial for designing future combination therapies, as it indicates that targeting parallel pathways may be more effective than targeting redundant ones.

| Disease Model | Combination Strategy | Preclinical Model | Key Finding | Reference |

|---|---|---|---|---|

| Ischemic Stroke | VAP-1 inhibitor (Semicarbazide) + tPA | Rat embolic stroke model | VAP-1 inhibition prevented adverse effects of delayed tPA and reduced infarct volume. | frontiersin.orgnih.gov |

| Cancer Metastasis | VAP-1 inhibitor + VCAM-1 inhibition | Mouse pulmonary metastasis model | No additive effect observed, suggesting action on a single or closely related pathway. | ashpublications.org |

| Non-alcoholic Steatohepatitis (NASH) | VAP-1 inhibitor + Anti-fibrotics / Lipid Modulators | Various NASH animal models | Rationale is based on VAP-1's role in inflammation, suggesting synergy with agents targeting different disease aspects. | nih.govfrontiersin.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.